An In-depth Technical Guide to the Synthesis and Characterization of Nickel 2-Ethylhexanoate
An In-depth Technical Guide to the Synthesis and Characterization of Nickel 2-Ethylhexanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nickel 2-ethylhexanoate (B8288628), with the chemical formula [CH₃(CH₂)₃CH(C₂H₅)CO₂]₂Ni, is an organometallic compound where nickel is in the +2 oxidation state. It is a nickel source soluble in organic solvents, making it a versatile precursor and catalyst in various chemical processes.[1] Its applications are diverse, ranging from its use as a catalyst in polymerization, hydrogenation, and oxidation reactions to being a component in fuel, a stabilizer for plastics, and a precursor for synthesizing nickel-based nanomaterials.[2][3][4][5] This guide provides a detailed overview of the common synthesis routes and characterization techniques for nickel 2-ethylhexanoate, presenting data in a structured format and visualizing key experimental workflows.
Synthesis of Nickel 2-Ethylhexanoate
Several methods have been reported for the synthesis of nickel 2-ethylhexanoate. The choice of method often depends on the desired purity, yield, and available starting materials. The most common routes include the direct reaction of nickel metal with 2-ethylhexanoic acid and a metathesis reaction involving a nickel salt.
Direct Reaction Method
This method involves the direct reaction of finely powdered nickel with 2-ethylhexanoic acid, typically in the presence of a catalyst and an organic solvent. Air is sparged through the mixture to facilitate the oxidation of nickel.
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A mixture of 50 grams (0.852 mole) of powdered nickel (3 to 7 microns particle size), 250 grams (1.724 moles) of 2-ethylhexanoic acid, a catalyst solution (10 grams of sodium nitrate (B79036) in 25 grams of water), and 170 grams of mineral spirits is prepared in a reaction vessel.[6]
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The mixture is agitated and heated to 90-95°C.[6]
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Air is sparged through the reaction mixture at a rate of 30 liters per hour for 16 hours while maintaining the temperature at 90-95°C.[6]
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After the reaction period, the mixture is heated to 135°C under a vacuum to remove water.[6]
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The final product is filtered and can be diluted with a solvent like mineral spirits to achieve the desired concentration.[6]
Metathesis Reaction Method
This is a two-step process that generally produces high yields. It involves the initial formation of an ammonium (B1175870) salt of 2-ethylhexanoic acid, which then reacts with a nickel salt (e.g., nickel chloride) in an aqueous solution. The desired nickel 2-ethylhexanoate is then extracted using an organic solvent.[7][8]
Step 1: Formation of Ammonium 2-Ethylhexanoate
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Add 252 g (1.747 moles) of 2-ethylhexanoic acid to a one-liter round-bottomed flask equipped with a mechanical stirrer.[8]
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With continuous stirring, add 119 g (1.747 moles) of 25% ammonium hydroxide. The reaction is exothermic, and the temperature will spontaneously rise to around 60°C.[8]
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Continue stirring the mixture for 45 minutes, allowing it to cool naturally to 25°C.[8]
Step 2: Formation and Extraction of Nickel 2-Ethylhexanoate
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Prepare a solution of nickel chloride by dissolving 259.6 g (1.092 moles) of NiCl₂·6H₂O in 180 g of water.[8]
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Add the nickel chloride solution dropwise to the ammonium 2-ethylhexanoate solution with constant stirring. This reaction is typically carried out at a temperature of 20-30°C for 1-2 hours.[2]
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The resulting nickel 2-ethylhexanoate is then extracted using a suitable organic solvent. Solvents like benzene, chloroform, hexane, or petroleum ether can be used.[2][8] The optimal mass ratio of solvent to 2-ethylhexanoic acid is reported to be 1.3:1 for efficient extraction.[8]
Caption: Workflow for the metathesis synthesis of nickel 2-ethylhexanoate.
Synthesis Data Summary
| Synthesis Method | Key Reactants | Temperature (°C) | Time | Yield (%) | Reference |
| Direct Reaction | Nickel Powder, 2-Ethylhexanoic Acid, NaNO₃ | 90 - 95 | 16 hours | Not specified | [6] |
| Metathesis Reaction | 2-Ethylhexanoic Acid, NH₄OH, NiCl₂·6H₂O | 20 - 65 | 1 - 2 hours | 89 - 98 | [7][8] |
Characterization of Nickel 2-Ethylhexanoate
Once synthesized, the product must be characterized to confirm its identity, purity, and properties. Standard characterization involves determining its physicochemical properties and employing various analytical techniques.
Physicochemical Properties
The basic physical and chemical properties are the first step in characterization. Nickel 2-ethylhexanoate is typically a green, viscous liquid.[9]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀NiO₄ | [10] |
| Molar Mass | 345.1 g/mol | [10] |
| Density | 0.96 g/mL at 25 °C | [10] |
| Boiling Point | 327.2 °C (at 101,325 Pa) | [10] |
| Flash Point | > 230 °F (> 110 °C) | [10] |
| Solubility | Soluble in toluene, xylenes; slightly soluble in hexane; not miscible in water. | [3][9] |
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the molecular structure and confirming the presence of specific functional groups.
FTIR spectroscopy is used to identify the vibrational modes of the molecule. The spectrum of nickel 2-ethylhexanoate is expected to show characteristic peaks for the carboxylate group coordinated to the nickel ion. While a specific spectrum for the nickel salt is not detailed in the provided results, the spectrum of the parent 2-ethylhexanoic acid shows a strong C=O stretching vibration for the carboxylic acid group.[11] In the salt, this is replaced by asymmetric and symmetric stretching vibrations of the COO⁻ group. For comparison, in tin 2-ethylhexanoate, a peak around 1710 cm⁻¹ corresponds to the C=O stretch of the free acid, while a band at 1538 cm⁻¹ is characteristic of the coordinated carboxylate group (COO-Sn).[12] A similar shift would be expected for the nickel salt.
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Place a small drop of the viscous nickel 2-ethylhexanoate sample directly onto the ATR crystal.
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Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Collect a background spectrum of the clean, empty ATR crystal before running the sample.
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The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior of the compound.[13]
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Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It provides information on decomposition temperatures and the composition of the final residue.
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Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions such as melting, crystallization, and decomposition.[13] For other nickel complexes, DSC has been used to identify sharp exothermic peaks corresponding to decomposition.[14]
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Place a small, accurately weighed sample (typically 5-10 mg) into an inert crucible (e.g., alumina).
-
Place the crucible into the TGA/DSC instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
Structural Analysis
XRD is a powerful technique for determining the crystallinity of a material.[15] While nickel 2-ethylhexanoate is often used as an amorphous or semi-solid material, XRD can be employed to check for any crystalline phases. It is also extensively used to characterize the crystalline products, such as nickel nanoparticles, that are synthesized using nickel 2-ethylhexanoate as a precursor.[16][17]
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A small amount of the sample is placed on a sample holder.
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The sample is irradiated with monochromatic X-rays of a known wavelength (e.g., Cu Kα).
-
A detector measures the intensity of the diffracted X-rays at various angles (2θ).
-
The resulting diffractogram (intensity vs. 2θ) can be used to identify crystalline phases by comparing the peak positions to standard databases.
Caption: General workflow for the characterization of nickel 2-ethylhexanoate.
Conclusion
This guide has outlined the primary synthesis routes and a suite of essential characterization techniques for nickel 2-ethylhexanoate. The metathesis reaction offers a high-yield pathway to the compound, while direct reaction provides an alternative. A thorough characterization, combining physicochemical measurements, spectroscopy, thermal analysis, and structural analysis, is crucial for confirming the product's identity and purity. The detailed protocols and structured data presented herein serve as a valuable resource for researchers and professionals working with this important organonickel compound.
References
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- 2. RU2612220C1 - Method of producing nickel 2-ethylhexanoate - Google Patents [patents.google.com]
- 3. NICKEL 2-ETHYLHEXANOATE | 4454-16-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Nickel 2‑Ethylhexanoate, a Precursor of Cracking Catalysts for Heavy Hydrocarbon Feedstocks - ProQuest [proquest.com]
- 9. Nickel bis(2-ethylhexanoate) | C16H30NiO4 | CID 107553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
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